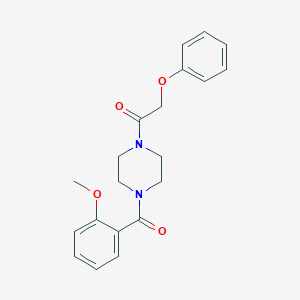![molecular formula C20H24N2O4S B247631 1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine, also known as MPSP, is a chemical compound that has been widely used in scientific research. MPSP belongs to the class of piperazine compounds that have various biological activities.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with the hERG potassium channel. This compound binds to the channel and blocks the flow of potassium ions, leading to a prolongation of the action potential duration and QT interval. This can cause arrhythmias and cardiac arrest in extreme cases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of the hERG potassium channel, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. This compound has also been shown to inhibit the activity of the monoamine oxidase A (MAO-A) enzyme, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its potency and selectivity for the hERG potassium channel. This makes it a valuable tool for studying the role of hERG channels in cardiac function and arrhythmias. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays should be performed before using this compound in lab experiments.
Zukünftige Richtungen
For the use of 1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine include the development of more potent and selective hERG channel inhibitors, the use of this compound as a tool for studying TRPV1 channels, and the potential therapeutic applications of this compound as an inhibitor of MAO-A.
Synthesemethoden
The synthesis of 1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(4-methylphenoxy)acetyl)piperazine with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively used in scientific research as a tool compound to study the physiological and biochemical effects of piperazine compounds. This compound has been shown to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is important for cardiac repolarization. This makes this compound a valuable tool for studying the role of hERG channels in cardiac function and arrhythmias.
Eigenschaften
Molekularformel |
C20H24N2O4S |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O4S/c1-16-3-7-18(8-4-16)26-15-20(23)21-11-13-22(14-12-21)27(24,25)19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
NJMSIYCTTNUIAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)

![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)






![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
